molecular formula C21H19FN2O2 B2462604 2-[(4-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione CAS No. 307542-03-6

2-[(4-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B2462604
CAS No.: 307542-03-6
M. Wt: 350.393
InChI Key: YQKVOYONBOZIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione is a complex organic compound that features a naphthalene core substituted with a fluoroanilino group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluoroaniline, which can be synthesized by the hydrogenation of 4-nitrofluorobenzene . The next step involves the formation of the naphthalene core, which can be achieved through various cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-[(4-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications .

Properties

IUPAC Name

2-(4-fluoroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c22-14-8-10-15(11-9-14)23-18-19(24-12-4-1-5-13-24)21(26)17-7-3-2-6-16(17)20(18)25/h2-3,6-11,23H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKVOYONBOZIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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